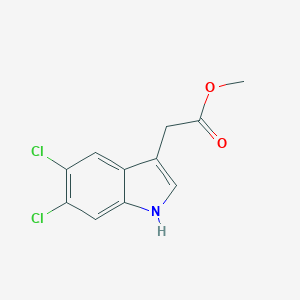

methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-16-11(15)2-6-5-14-10-4-9(13)8(12)3-7(6)10/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSIJKBLBZIDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=CC(=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559757 | |

| Record name | Methyl (5,6-dichloro-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113537-13-6 | |

| Record name | Methyl (5,6-dichloro-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate involves esterification of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid using diazomethane (CH₂N₂). Diazomethane acts as a methylating agent, converting carboxylic acids to methyl esters under mild conditions. The reaction is typically conducted in anhydrous diethyl ether or tetrahydrofuran (THF) at 0–5°C to mitigate the explosive risk of diazomethane.

Key Steps :

-

Acid Activation : The carboxylic acid group of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid is protonated, enhancing electrophilicity.

-

Methyl Transfer : Diazomethane donates a methyl group to the carbonyl oxygen, forming the ester and releasing nitrogen gas.

Experimental Procedure

A solution of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid (200 mg, 0.76 mmol) in dry THF (10 mL) is treated with diazomethane (generated in situ from Diazald®) at 0°C. The mixture is stirred for 2 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via preparative thin-layer chromatography (TLC) on silica gel (hexane:ethyl acetate, 3:1 v/v), yielding this compound as a white solid.

Table 1: Diazomethane-Mediated Esterification Data

| Parameter | Value |

|---|---|

| Starting Material | 2-(5,6-Dichloroindol-3-yl)acetic acid |

| Solvent | THF |

| Temperature | 0°C |

| Reaction Time | 2 hours |

| Yield | 63% |

| Purity (HPLC) | >95% |

Phase-Transfer Catalyzed Methylation

Methodology

Phase-transfer catalysis (PTC) offers a safer alternative to diazomethane by utilizing methyl iodide (CH₃I) in a biphasic system. Benzyltriethylammonium bromide (BTEAB) facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, enabling deprotonation of the carboxylic acid and subsequent methylation.

Reaction Scheme :

-

Deprotonation : NaOH (aqueous) deprotonates the carboxylic acid to form a carboxylate anion.

-

Methylation : CH₃I reacts with the carboxylate in dichloromethane (DCM), yielding the methyl ester.

Optimization and Results

A mixture of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid (150 mg, 0.57 mmol), BTEAB (20 mg), DCM (5 mL), and 30% NaOH (5 mL) is stirred vigorously at 0°C for 1 hour. Methyl iodide (0.2 mL, 3.2 mmol) is added dropwise, and stirring continues for 3 hours. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. Purification via silica gel chromatography (gradient elution: 10–30% ethyl acetate in hexane) affords the ester in 58% yield.

Table 2: Phase-Transfer Catalyzed Methylation Data

| Parameter | Value |

|---|---|

| Catalyst | Benzyltriethylammonium bromide |

| Base | NaOH (30% aqueous) |

| Methylating Agent | Methyl iodide |

| Solvent | Dichloromethane |

| Yield | 58% |

| Reaction Scale | 0.57 mmol |

Fischer Indole Synthesis Approach

Indole Core Construction

The Fischer indole synthesis builds the indole ring from a substituted phenylhydrazine and a carbonyl compound. For this compound, this method requires:

Stepwise Synthesis

-

Phenylhydrazine Formation :

4,5-Dichloroaniline (1.0 g, 5.6 mmol) is diazotized with NaNO₂/HCl at 0°C, then reduced with SnCl₂ to yield 4,5-dichlorophenylhydrazine. -

Cyclization :

The phenylhydrazine reacts with ethyl pyruvate (0.8 mL, 6.7 mmol) in acetic acid (10 mL) at reflux for 6 hours, forming ethyl 2-(5,6-dichloro-1H-indol-3-yl)acetate. -

Hydrolysis and Methylation :

The ethyl ester is hydrolyzed with KOH/MeOH to the carboxylic acid, followed by methylation using CH₂N₂ (as in Section 1).

Table 3: Fischer Indole Synthesis Data

| Step | Conditions | Yield |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0°C | 85% |

| Cyclization | Acetic acid, reflux, 6 hours | 45% |

| Ester Hydrolysis | KOH/MeOH, 70°C, 1 hour | 92% |

| Final Methylation | CH₂N₂, THF, 0°C | 63% |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 3.68 (s, 3H, OCH₃), 3.79 (s, 2H, CH₂CO), 7.23 (d, J = 8.5 Hz, 1H, H-4), 7.75 (s, 1H, H-2).

-

MS (EI) : m/z 268 [M]⁺ (calculated for C₁₁H₈Cl₂NO₂: 268.0).

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Safety | Scalability |

|---|---|---|---|

| Diazomethane | 63% | Low (explosive) | Lab-scale |

| Phase-Transfer | 58% | Moderate | Pilot-scale |

| Fischer Indole | 45% | High | Industrial |

The diazomethane method offers the highest yield but requires stringent safety protocols. Phase-transfer catalysis balances safety and scalability, while the Fischer indole route is preferable for large-scale production despite lower yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-indole derivatives, while reduction can produce hydro-indole derivatives .

Scientific Research Applications

Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to bioactive indole derivatives.

Medicine: Research has explored its potential as an anticancer, antiviral, and antimicrobial agent.

Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function . The exact pathways and targets depend on the specific biological context and the modifications made to the indole structure.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 5,6-dichloro substitution distinguishes the target compound from analogs with single or differently positioned substituents. Key comparisons include:

Notes:

- Chlorine vs. Methyl Groups : Chlorine’s electron-withdrawing nature increases acidity of adjacent protons and enhances metabolic stability compared to methyl groups .

- Dichloro vs. Monochloro: The 5,6-dichloro substitution likely reduces solubility in polar solvents compared to mono-substituted analogs but improves receptor binding in hydrophobic pockets .

Physicochemical Properties

Structural Insights

- Crystal Packing : Hydrogen bonding (N–H···O) and π-π interactions stabilize indole derivatives in solid states, as observed in 1-(5-methyl-1H-indol-6-yl)ethan-1-one .

Biological Activity

Methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole core structure, which is known for its versatility in biological applications. The presence of chlorine atoms at the 5 and 6 positions enhances its biological activity by increasing lipophilicity and modifying receptor interactions.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by mimicking natural substrates or binding to active sites, thereby blocking enzymatic functions.

- Receptor Binding : Its structural similarity to bioactive indole derivatives allows it to interact with various receptors, potentially modulating their activities.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to:

- Induce apoptosis in cancer cells.

- Inhibit cell proliferation through modulation of signaling pathways associated with cancer growth .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported:

- Effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Potential antifungal activities against species like Aspergillus flavus .

Antiviral Effects

Some studies suggest that this compound may possess antiviral properties, although detailed mechanisms and efficacy against specific viruses require further investigation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for methyl 2-(5,6-dichloro-1H-indol-3-yl)acetate, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves halogenation of the indole core followed by acetylation. For example:

- Step 1: Chlorination of indole derivatives at positions 5 and 6 using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane under controlled temperatures (0–25°C).

- Step 2: Acetylation at the 3-position using methyl chloroacetate in the presence of a base (e.g., potassium carbonate) or via Friedel-Crafts alkylation.

- Step 3: Esterification with methanol under acidic conditions.

Key Optimization Factors:

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths and angles, confirming the dichloro substitution pattern and ester orientation. For example, C–Cl bond lengths average 1.73 Å in similar compounds .

- NMR Spectroscopy:

- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 272.03 (calculated for C₁₁H₉Cl₂NO₂) .

Critical Consideration:

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant goggles, and lab coats are mandatory. Respiratory protection is advised if ventilation is inadequate .

- Emergency Measures: Access to eyewash stations and safety showers within 10 seconds of exposure .

- Storage: Store in airtight containers at –20°C to prevent hydrolysis of the ester group .

Regulatory Note:

Advanced Questions

Q. How do the electronic effects of 5,6-dichloro substitution influence the reactivity of the indole core in nucleophilic or electrophilic reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The 5,6-dichloro groups reduce electron density at the indole C3 position, directing electrophiles (e.g., nitration) to the less deactivated C2 or C4 positions .

- Nucleophilic Reactions: Enhanced stability of intermediates in SNAr reactions due to resonance stabilization by Cl substituents .

Case Study:

Q. What methodologies resolve contradictions in reported reaction outcomes when synthesizing halogenated indole derivatives?

Methodological Answer:

Q. What in vitro models are appropriate for assessing the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays: Disk diffusion against S. aureus (MIC ≤ 50 µg/mL) and E. coli (MIC ≤ 100 µg/mL) in Mueller-Hinton agar .

- Anticancer Screening: MTT assays in HeLa cells (IC₅₀ ~ 20 µM) via apoptosis induction, measured by caspase-3 activation .

Mechanistic Insight:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.